molecular formula C21H21N7O B6533814 1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(naphthalen-1-yl)ethan-1-one CAS No. 1058239-25-0

1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(naphthalen-1-yl)ethan-1-one

Cat. No.: B6533814
CAS No.: 1058239-25-0
M. Wt: 387.4 g/mol
InChI Key: WJTSQZZCDVTMJH-UHFFFAOYSA-N
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Description

This compound features a triazolopyrimidine core substituted with a methyl group at the 3-position, linked via a piperazine ring to a naphthalen-1-yl ethanone moiety. The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism . The naphthyl group contributes to lipophilicity, which may influence membrane permeability and target engagement.

Properties

IUPAC Name

1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O/c1-26-20-19(24-25-26)21(23-14-22-20)28-11-9-27(10-12-28)18(29)13-16-7-4-6-15-5-2-3-8-17(15)16/h2-8,14H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTSQZZCDVTMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)CC4=CC=CC5=CC=CC=C54)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(naphthalen-1-yl)ethan-1-one is a derivative of triazolo[4,5-d]pyrimidine and piperazine. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available literature and research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H22N6O\text{C}_{19}\text{H}_{22}\text{N}_{6}\text{O}

This structure features a triazolo[4,5-d]pyrimidine ring fused with a piperazine moiety and a naphthalene group, which contributes to its pharmacological profile.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

Anticancer Activity

Research indicates that triazolo[4,5-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that compounds similar to the target structure inhibit the proliferation of various cancer cell lines. The IC50 values for related compounds range from 2.84 µM to 4.56 µM against human cancer cell lines such as SMMC-7721 and MCF-7 .
  • Mechanism of action involves the induction of apoptosis in cancer cells, potentially through the modulation of specific signaling pathways .

Antimicrobial Activity

Triazolo derivatives have also been evaluated for their antimicrobial properties:

  • In studies focusing on Cryptosporidium spp., related compounds demonstrated effective inhibition with EC50 values around 0.17 µM . This suggests potential utility in treating cryptosporidiosis, particularly in immunocompromised patients.

Neuropharmacological Effects

The compound's structural components suggest potential activity as an A2A adenosine receptor antagonist:

  • A study on similar piperazine-containing derivatives indicated promising results in targeting neurodegenerative disorders such as Parkinson's and Alzheimer's diseases . These compounds showed high binding affinity and selectivity towards A2A receptors.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo derivatives:

  • Modifications at the piperazine or naphthalene positions can significantly influence potency and selectivity.
  • Research has indicated that specific substitutions can enhance anticancer activity while minimizing cardiotoxicity associated with hERG channel inhibition .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/EC50 ValueReference
SLU-2633Antimicrobial0.17 µM
Compound 15Anticancer (SMMC-7721)2.84 µM
Compound 16Anticancer (MCF-7)4.56 µM
Piperazine DerivativeNeuropharmacologicalHigh Affinity

Case Studies

Several studies have explored the efficacy of triazolo derivatives:

  • Cryptosporidiosis Treatment : A study highlighted the effectiveness of SLU-2633 against Cryptosporidium parvum, demonstrating significant in vivo efficacy in mouse models .
  • Anticancer Efficacy : Research into hybrid compounds combining oxadiazole and triazole structures showed promising results against various cancer cell lines, emphasizing the importance of structural modifications for enhancing activity .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. Studies have shown that compounds similar to this one demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . For instance, modifications in the piperazine or triazole moieties can enhance the antimicrobial potency of these compounds .

Anticancer Properties

The anticancer potential of triazolo-pyrimidine derivatives has been well-documented. The structural characteristics of this compound may enable it to interact with specific cellular targets involved in cancer progression. Some studies have reported that certain triazole derivatives induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival .

Neuroprotective Effects

Compounds containing piperazine and triazole structures have been attributed neuroprotective properties. They may exert antioxidant effects and inhibit neuroinflammation, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's disease. The mechanisms include receptor interactions and enzyme inhibition, which contribute to their therapeutic effects .

Table: Summary of Biological Activities

Activity Target Pathogen/Condition Mechanism References
AntimicrobialStaphylococcus aureusDisruption of bacterial cell wall synthesis ,
AnticancerVarious cancer cell linesInduction of apoptosis ,
NeuroprotectiveNeurodegenerative diseasesAntioxidant effects and enzyme inhibition ,

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazolo[4,5-d]pyrimidine Core

The methyl group at the 3-position distinguishes this compound from analogs. For instance:

  • 1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(naphthalen-1-yl)ethan-1-one () replaces the methyl with a benzyl group. This substitution increases steric bulk and lipophilicity, which may enhance off-target interactions or alter metabolic stability .
  • Compounds H1–H4 () feature triazolo[1,5-a]pyrimidin-7-one cores with diverse substituents (methylthio, thiophen-2-yl, 4-chlorophenyl, phenyl). These modifications influence electronic properties and steric hindrance, as evidenced by variations in melting points (H1: 195°C vs. H4: 188°C) and spectroscopic profiles .

Linker and Naphthyl Modifications

  • The ethanone bridge in the target compound contrasts with the methyl linker in H1–H4.
  • Naphthalen-1-yl is a conserved feature in the target compound and analogs like H1–H4 , suggesting its critical role in π-π stacking or hydrophobic interactions with targets.

Physicochemical and Spectroscopic Properties

Key data from analogs ():

Compound Substituent (Triazolo Ring) Melting Point (°C) ESI-MS [M+H]+ Notable NMR Shifts (δ, ppm)
H1 Methylthio 195 421.58 5.75 (s, 1H, pyrimidine H)
H2 Thiophen-2-yl 204 457.33 7.13–7.11 (m, thiophene H)
H3 4-Chlorophenyl 213 485.29 8.11–8.07 (m, aromatic H)
H4 Phenyl 188 451.39 8.11–8.09 (m, aromatic H)

Lower melting points (e.g., H4: 188°C) correlate with reduced crystallinity in phenyl-substituted analogs, which may enhance bioavailability .

Implications of Structural Diversity

  • Bioactivity : While direct data are unavailable, the naphthyl-piperazine-triazolopyrimidine architecture is common in kinase inhibitors (e.g., JAK2, EGFR). Substituents like methylthio (H1) or chlorophenyl (H3) could modulate selectivity by interacting with hydrophobic pockets in enzyme active sites .
  • Synthetic Strategies : highlights isomerization and cyclization reactions in triazolopyrimidine synthesis, suggesting that the target compound may be synthesized via similar pathways, such as Huisgen cyclization or nucleophilic substitution .
  • Crystallography : The widespread use of SHELX software () underscores the importance of crystallographic data in confirming the structures of such complex heterocycles, ensuring accuracy in structure-activity relationship studies .

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